(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Description

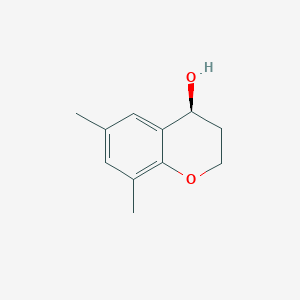

(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral benzopyran derivative with the molecular formula C₁₁H₁₄O₂ (molecular weight: 178.23 g/mol) . Its structure features a fused benzopyran ring system with methyl substituents at positions 6 and 8, a hydroxyl group at position 4, and an (S)-configured stereocenter at the 4-position . The compound’s stereochemistry and substituent arrangement influence its physicochemical and biological properties. It has been cataloged as a versatile small-molecule scaffold but is currently listed as discontinued in commercial inventories .

Properties

IUPAC Name |

(4S)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10,12H,3-4H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOKVBOJMBLIJT-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(CCO2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)[C@H](CCO2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a phenol derivative reacts with an aldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzopyran ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

Reduction: Formation of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran.

Substitution: Formation of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-bromide.

Scientific Research Applications

Anticancer Properties

Research indicates that (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol exhibits promising anticancer properties. A study highlighted its role as an agonist of retinoic acid receptor-related orphan receptor (ROR), which is involved in regulating immune responses and tumor growth. The compound was shown to enhance T-cell activity in the tumor microenvironment, thereby potentially reducing cancer proliferation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has been found to inhibit acetylcholinesterase activity, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease. This inhibition enhances acetylcholine levels in the brain, supporting cognitive functions .

Case Study 1: Anticancer Evaluation

In a recent study, this compound was evaluated for its anti-proliferative effects on various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study found that treatment with this compound significantly decreased markers of oxidative stress and apoptosis in neuronal cell cultures .

Mechanism of Action

The mechanism of action of (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzopyran Derivatives

Key Observations :

- Stereochemistry : The 4S configuration in the target compound distinguishes it from enantiomers like (4R)-7,8-dimethyl and (4R)-6-ethyl analogues . Stereochemistry is critical for biological activity, as seen in fungal-derived benzopyrans where configurations (e.g., 2R,4S vs. 2S,4S) were confirmed via X-ray diffraction .

- Alkyl Groups: Methyl and ethyl groups enhance hydrophobicity, influencing solubility and pharmacokinetics. For example, the 6-ethyl analogue (C₁₁H₁₄O₂) shares the same molecular weight as the target compound but differs in substituent position .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The target compound’s collision cross-section (CCS) of 136.2 Ų ([M+H]⁺) predicts its chromatographic behavior, useful for analytical method development .

- Melting points for synthetic analogues (e.g., 94°C for pyran-2-one derivatives) suggest that crystallinity is influenced by substituent bulk and hydrogen bonding .

Biological Activity

(4S)-6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- CAS Number : 1567986-85-9

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from glutamate-induced toxicity, a common pathway in neurodegenerative diseases.

- Anti-inflammatory Properties : Some studies have indicated that this compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory conditions.

1. Neuroprotective Activity

A study published in Frontiers in Pharmacology investigated the neuroprotective effects of several benzopyran derivatives, including this compound. The findings demonstrated that the compound significantly reduced cell death in HT22 cells exposed to glutamate toxicity. The IC50 value for cell protection was determined to be around 25 µM, indicating a promising therapeutic window for neuroprotection against excitotoxicity .

2. Antioxidant Properties

In a separate investigation into the antioxidant capabilities of related compounds, it was found that this compound exhibited notable DPPH scavenging activity with an IC50 of approximately 30 µM. This suggests its potential utility in formulations aimed at oxidative stress-related conditions .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.